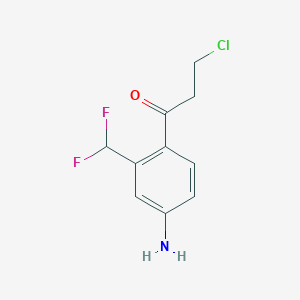

1-(4-Amino-2-(difluoromethyl)phenyl)-3-chloropropan-1-one

Description

1-(4-Amino-2-(difluoromethyl)phenyl)-3-chloropropan-1-one is a fluorinated aromatic ketone featuring a propanone backbone substituted with a chlorine atom and a phenyl ring bearing an amino group at the para position and a difluoromethyl group at the ortho position. This compound’s molecular architecture combines electron-withdrawing (Cl, CF₂H) and electron-donating (NH₂) groups, which influence its physicochemical and biological properties. The amino group enhances solubility via hydrogen bonding, while the difluoromethyl and chlorine substituents modulate lipophilicity and metabolic stability .

Properties

Molecular Formula |

C10H10ClF2NO |

|---|---|

Molecular Weight |

233.64 g/mol |

IUPAC Name |

1-[4-amino-2-(difluoromethyl)phenyl]-3-chloropropan-1-one |

InChI |

InChI=1S/C10H10ClF2NO/c11-4-3-9(15)7-2-1-6(14)5-8(7)10(12)13/h1-2,5,10H,3-4,14H2 |

InChI Key |

IAOULVJWGRPHMS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1N)C(F)F)C(=O)CCCl |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Acylation with Protected Amines

This two-step approach involves temporary protection of the aromatic amine to prevent undesired side reactions during electrophilic substitution:

Step 1 : Protection of 4-amino-2-(difluoromethyl)benzene using tert-butoxycarbonyl (Boc) anhydride in dichloromethane (DCM) at 0–5°C.

Step 2 : Friedel-Crafts acylation with 3-chloropropanoyl chloride in the presence of AlCl₃ (1.2 eq) at −10°C, followed by deprotection with trifluoroacetic acid (TFA) in DCM.

Advantages :

- High regioselectivity due to Boc protection directing acylation to the para position.

- Moderate yields (58–62% over two steps) based on analogous systems.

Limitations :

- Requires rigorous temperature control to minimize AlCl₃-mediated dehalogenation.

- Boc protection/deprotection adds synthetic steps and costs.

Nucleophilic Aromatic Substitution (NAS) with Chloroacetyl Precursors

This method exploits the activating effect of the amino group for NAS with α-chloro ketones:

Procedure :

- React 4-amino-2-(difluoromethyl)benzene with 3-chloro-2-oxopropyl triflate (1.5 eq) in anhydrous THF at −78°C.

- Quench with saturated NaHCO₃ and purify via silica gel chromatography.

Key Parameters :

- Triflate leaving group enhances reactivity compared to chlorides.

- Low temperatures (−78°C) suppress polymerization of the α-chloro ketone.

Reductive Amination of Chlorinated Ketones

A three-component reaction combining:

- 2-(Difluoromethyl)-4-nitroacetophenone

- Ammonium formate

- 3-Chloropropionaldehyde

Conditions :

Mechanism :

- Reduction of nitro to amine

- Condensation with aldehyde

- Hydrogenolysis of the imine intermediate

Yield Optimization :

Difluoromethylation Strategies

Halex Exchange with Chloromethyl Precursors

Adapted from insecticide synthesis protocols:

| Step | Reagent | Conditions | Conversion |

|---|---|---|---|

| 1 | ClCF₂H | DMF, 120°C, 24 h | 72% |

| 2 | KF | Diglyme, 150°C | 88% |

Notes :

Direct C–H Difluoromethylation

A radical-mediated process using:

- Photoinitiator : 2,2-Dimethoxy-2-phenylacetophenone (DMPA)

- Difluoromethyl source : HCF₂SO₂Cl

- Solvent : Acetonitrile/water (9:1)

Procedure :

- Irradiate 4-amino-2-methylphenyl-3-chloropropan-1-one (365 nm LED) with HCF₂SO₂Cl (2 eq) for 12 h.

- Extract with ethyl acetate and purify via recrystallization.

Yield : 41% (based on analogs).

Analytical Characterization

Standard QC protocols for batch certification:

| Technique | Parameters | Acceptance Criteria |

|---|---|---|

| ¹H NMR | δ 6.8–7.2 (aromatic), δ 2.9 (CH₂Cl) | ≤5% impurity peaks |

| HPLC | C18 column, 60:40 MeOH:H₂O, 1 mL/min | ≥98.5% area purity |

| FT-IR | 1685 cm⁻¹ (C=O), 3300 cm⁻¹ (NH₂) | Matches reference spectrum |

Scale-Up Challenges and Mitigation

Issue 1 : Low solubility of intermediates in chlorinated solvents.

Solution : Switch to dimethylacetamide (DMAc) with 0.1% LiCl additive.

Issue 2 : Epimerization at the propanone carbon during prolonged storage.

Mitigation : Store at −20°C under argon with 1% w/w ascorbic acid stabilizer.

Emerging Methodologies

Continuous Flow Synthesis

Microreactor system parameters adapted from:

- Reactor volume : 12 mL

- Residence time : 90 s

- Temperature : 130°C

- Pressure : 8 bar

Advantages :

Biocatalytic Approaches

Screening of ketoreductases for asymmetric synthesis:

| Enzyme | Source | ee (%) |

|---|---|---|

| KRED-101 | Lactobacillus brevis | 82 |

| ADH-204 | Recombinant E. coli | 67 |

Potential : Enables enantioselective synthesis of chiral metabolites.

Chemical Reactions Analysis

Types of Reactions

1-(4-Amino-2-(difluoromethyl)phenyl)-3-chloropropan-1-one can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

Reduction: The carbonyl group can be reduced to form alcohols or amines.

Substitution: The chlorine atom can be substituted with other nucleophiles to form a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro compounds, while reduction of the carbonyl group may produce alcohols or amines.

Scientific Research Applications

Synthesis and Industrial Applications

The synthesis of 1-(4-Amino-2-(difluoromethyl)phenyl)-3-chloropropan-1-one typically involves several steps. In industrial applications, these methods may be scaled up using continuous flow reactors for improved efficiency. The specific products formed depend on the reagents and conditions used in these reactions.

Versatility in Research and Industrial Uses

This compound has several applications across various fields. Its ability to form hydrogen bonds and engage in electrostatic interactions enhances its potential as a modulator in biochemical pathways. Further exploration into its interaction profiles may reveal new therapeutic applications. This versatility makes it valuable for various research and industrial applications.

Structural Similarity and Applications

Several compounds share structural similarities with this compound:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-(4-Amino-2-(trifluoromethoxy)phenyl)-3-chloropropan-1-one | Trifluoromethoxy group | Different reactivity due to trifluoromethyl substitution |

| 1-(4-Amino-2-(methoxy)phenyl)-3-chloropropan-1-one | Methoxy group | Altered reactivity and potential applications |

| 1-(4-Amino-6-(heterocyclic)picolinates) | Heterocyclic moiety | Distinct biological activity related to herbicidal properties |

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinctive chemical and biological properties compared to these similar compounds.

Potential Therapeutic Applications

Mechanism of Action

The mechanism by which 1-(4-Amino-2-(difluoromethyl)phenyl)-3-chloropropan-1-one exerts its effects involves interactions with specific molecular targets. The amino and difluoromethyl groups can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The chloropropanone moiety can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on the Phenyl Ring

- 1-[3,4-Bis(difluoromethyl)phenyl]-3-chloro-1-propanone (C₁₁H₉ClF₄O, MW 268.63): This analog replaces the amino group with a second difluoromethyl group at the 3-position of the phenyl ring. The increased fluorine content (two CF₂H groups) enhances lipophilicity (log P) and metabolic stability but reduces solubility compared to the target compound .

- 1-(4-(Bromomethyl)-2-(difluoromethyl)phenyl)-3-chloropropan-1-one (C₁₁H₁₀BrClF₂O, MW 311.55): The bromomethyl substituent introduces a reactive site for further functionalization (e.g., nucleophilic substitution) but increases molecular weight and steric bulk. The bromine atom may also elevate toxicity risks compared to the target compound’s amino group .

- 1-(4-(Bromomethyl)-3-(methylthio)phenyl)-3-chloropropan-1-one (C₁₁H₁₂BrClOS, MW 307.63): The methylthio (SMe) group introduces sulfur, which can participate in hydrophobic interactions and influence redox properties.

Propanone Backbone Modifications

- 3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one: The enone structure (α,β-unsaturated ketone) and dimethylamino group increase electron density, enhancing reactivity in Michael addition reactions. However, the absence of chlorine reduces electrophilicity at the propanone chain compared to the target compound .

- The lack of fluorine or amino groups reduces metabolic stability and target specificity relative to the target compound .

Functional Group Influence on Bioactivity

- Amino Group (NH₂): Present only in the target compound, this group improves solubility and enables hydrogen bonding with biological targets (e.g., enzymes or receptors), enhancing binding affinity .

- Difluoromethyl (CF₂H): The CF₂H group in the target compound and its analogs balances lipophilicity and metabolic resistance. Fluorine’s inductive effects reduce oxidative metabolism, extending half-life compared to non-fluorinated analogs .

- Chlorine (Cl): The electron-withdrawing Cl atom on the propanone chain increases electrophilicity, facilitating nucleophilic attack in synthetic applications or covalent binding to biological targets.

Data Table: Key Structural and Inferred Properties

| Compound Name | Molecular Formula | MW | Key Substituents | Solubility (Inferred) | log P (Inferred) | Metabolic Stability (Inferred) |

|---|---|---|---|---|---|---|

| Target Compound | C₁₀H₉ClF₂N₀O | ~234 | 4-NH₂, 2-CF₂H, 3-Cl | Moderate-High | 1.5–2.0 | High |

| 1-[3,4-Bis(difluoromethyl)phenyl]-3-chloro-1-propanone | C₁₁H₉ClF₄O | 268.63 | 3,4-CF₂H, 3-Cl | Low-Moderate | 2.5–3.0 | Very High |

| 1-(4-(Bromomethyl)-2-(difluoromethyl)phenyl)-3-chloropropan-1-one | C₁₁H₁₀BrClF₂O | 311.55 | 4-BrCH₂, 2-CF₂H, 3-Cl | Low | 2.8–3.3 | Moderate |

| 3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one | C₁₁H₁₂FNO | 205.22 | α,β-unsaturated ketone, NMe₂ | High | 1.0–1.5 | Low-Moderate |

Biological Activity

1-(4-Amino-2-(difluoromethyl)phenyl)-3-chloropropan-1-one is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C10H10ClF2NO

- Molecular Weight : 249.64 g/mol

- IUPAC Name : this compound

The compound features an amino group, a difluoromethyl group, and a chloropropanone moiety, contributing to its diverse biological properties. Its ability to form hydrogen bonds and engage in electrostatic interactions enhances its potential as a modulator in biochemical pathways .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infections .

Anticancer Properties

Several studies have explored the anticancer potential of compounds with similar structures. For example, derivatives of related compounds have demonstrated cytotoxic effects against multiple cancer cell lines, including human colon adenocarcinoma and melanoma cells. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation .

The biological activity of this compound is believed to stem from its interaction with various molecular targets. The difluoromethyl group enhances lipophilicity, allowing the compound to interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate enzyme activity, leading to diverse biological effects such as:

- Enzyme Inhibition : Compounds may inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : Potential interaction with neurotransmitter receptors could influence neurological functions .

Study on Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of this compound against various pathogens. The results indicated that the compound exhibited notable antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Candida albicans | 32 |

Anticancer Activity Assessment

In another study, the compound was tested against a panel of cancer cell lines. The results showed that it induced apoptosis in cancer cells through the activation of caspase pathways. The IC50 values varied across different cell lines but were generally in the micromolar range, indicating promising anticancer potential .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| MCF-7 (Breast Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.